

# Application Note: Precision Nitration of 2-Chloro-5-methylbenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitrobenzoic Acid  
Cat. No.: B8815090

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## Executive Summary & Scientific Rationale

This application note details the controlled nitration of 2-chloro-5-methylbenzoic acid to synthesize **2-chloro-5-methyl-4-nitrobenzoic acid** (CAS 162100-82-5). This intermediate is a critical scaffold in the synthesis of next-generation herbicides and antibacterial agents.

## Mechanistic Insight and Regioselectivity

The nitration of 2-chloro-5-methylbenzoic acid is a classic study in competing directing effects within Electrophilic Aromatic Substitution (EAS).

- Functional Group Analysis:
  - -COOH (C1): Strong electron-withdrawing group (EWG); meta-director. Deactivates the ring.
  - -Cl (C2): Weak EWG but ortho/para-director (due to lone pair resonance).
  - -CH<sub>3</sub> (C5): Electron-donating group (EDG); ortho/para-director. Activates the ring.

- Predictive Regiochemistry: The methyl group at C5 is the strongest activator on the ring. It directs incoming electrophiles ( ) to positions C4 (ortho) and C6 (ortho).
  - Position C4: Sterically accessible; reinforced by the meta-directing effect of the -Cl group.
  - Position C6: Sterically crowded, sandwiched between the -COOH and -CH<sub>3</sub> groups.
  - Position C3: Directed by -Cl (ortho) and -COOH (meta), but deactivated relative to the methyl-activated positions.

Conclusion: The reaction kinetically favors substitution at C4, yielding **2-chloro-5-methyl-4-nitrobenzoic acid** as the major isomer (>90% selectivity under optimized conditions).

## Reaction Engineering & Safety Profile

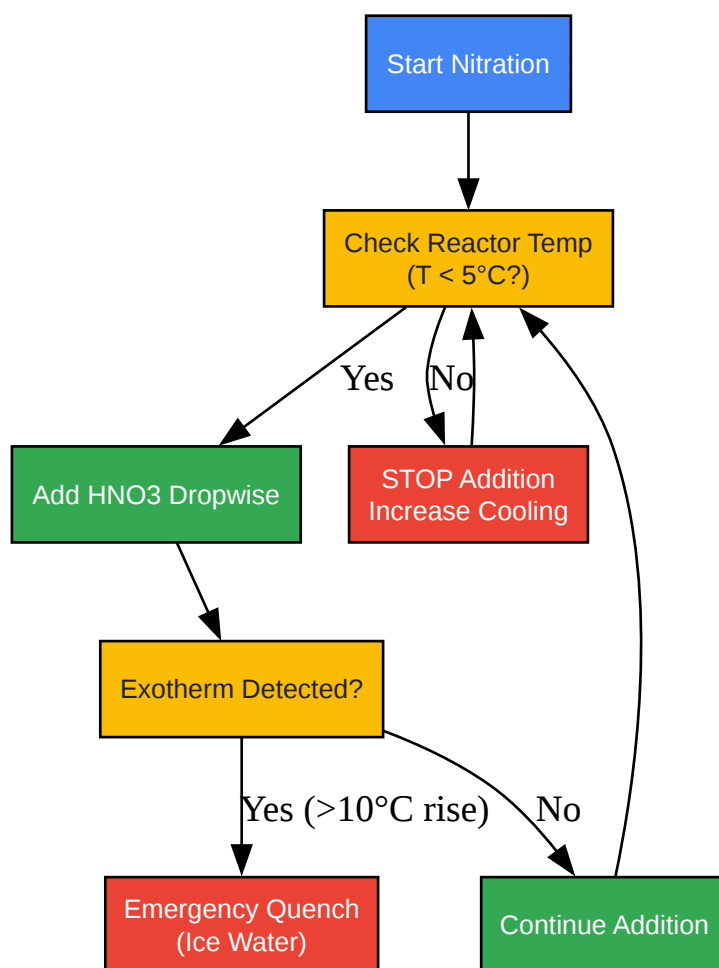
Nitration reactions are inherently exothermic and pose thermal runaway risks. This protocol utilizes a "Mixed Acid" system (

) where sulfuric acid acts as both the solvent and the catalyst to generate the nitronium ion ( ).

## Critical Process Parameters (CPPs)

Parameter	Setpoint	Rationale
Temperature (Addition)	0°C – 5°C	Prevents oxidation of the methyl group and formation of dinitro by-products.
Temperature (Aging)	20°C – 25°C	Ensures complete conversion of the deactivated substrate.
Acid Ratio	1.1 eq	Slight excess ensures conversion; large excess risks dinitration.
Agitation	>300 RPM	Essential for heat transfer; nitration is heterogeneous initially.

## Safety Decision Tree (DOT Visualization)



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Figure 1: Safety logic flow for the addition of nitric acid. Strict temperature control is the primary safety barrier.

## Detailed Experimental Protocol

### Materials

- Substrate: 2-Chloro-5-methylbenzoic acid (Purity >98%)
- Solvent/Catalyst: Sulfuric Acid ( ), 98% Concentrated
- Reagent: Nitric Acid (

), 70% or Fuming (90%+)

- Quench: Crushed Ice / Deionized Water

## Step-by-Step Methodology

### Step 1: Solubilization

- Charge a 500 mL 3-neck round-bottom flask (RBF) with 50.0 g (293 mmol) of 2-chloro-5-methylbenzoic acid.
- Add 200 mL of concentrated  
.
- Equip the flask with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
- Stir at room temperature until the solid is mostly dispersed (complete dissolution may not occur until reaction starts).
- Cool the mixture to 0°C using an ice/salt bath.

### Step 2: Nitration (The Critical Step)

- Prepare the nitrating mixture: Mix 13.8 mL (approx. 322 mmol, 1.1 eq) of Fuming  
with 20 mL of  
(pre-cooled).
  - Note: Diluting  
in  
mitigates localized hot spots.
- Add the nitrating mixture dropwise to the RBF over 45–60 minutes.

- CRITICAL: Maintain internal temperature < 5°C. If temperature spikes, halt addition immediately.
- Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

### Step 3: Aging and Completion

- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
- Stir for 2–3 hours.
- IPC (In-Process Control): Take a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze by HPLC or TLC. Target: <2% starting material.

### Step 4: Quenching and Isolation

- Prepare a beaker containing 600 g of crushed ice mixed with 200 mL water.
- Slowly pour the reaction mixture onto the ice with vigorous stirring.
  - Observation: The product will precipitate as a pale yellow/white solid.
- Stir the slurry for 30 minutes to ensure all acid is quenched and the precipitate is granular.
- Filter the solid using a Buchner funnel.
- Wash the filter cake with 3 x 100 mL cold water until the filtrate pH is >3.

### Step 5: Purification

- The crude cake typically contains 90-95% 4-nitro isomer.
- Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (80:20) or Acetic Acid.
- Cool slowly to 4°C to crystallize.
- Filter and dry in a vacuum oven at 50°C for 12 hours.
- Expected Yield: 55–60 g (85–92%).

- Appearance: Off-white to pale yellow powder.

## Process Workflow Diagram



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Figure 2: End-to-end process workflow for the synthesis of **2-chloro-5-methyl-4-nitrobenzoic acid**.

## Analytical Quality Control

To validate the protocol, the following analytical specifications must be met.

Test	Method	Specification
Purity	HPLC (C18, ACN/Water + 0.1% TFA)	> 98.0% (Area %)
Isomer Content	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	4-nitro (Major) > 95%; 6-nitro (Minor) < 5%
Melting Point	Capillary	164°C – 168°C (Lit. varies, verify with standard)
Appearance	Visual	Off-white to pale yellow solid

NMR Interpretation (DMSO-d<sub>6</sub>):

- 4-Nitro Isomer (Target): Look for two singlets in the aromatic region. The protons at C3 and C6 are para to each other and do not couple significantly.
  - ppm (s, 1H, H-6)
  - ppm (s, 1H, H-3)
- 6-Nitro Isomer (Impurity): The protons would be at C3 and C4, showing ortho-coupling (

Hz). Absence of doublets confirms regioselectivity.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete precipitation or over-nitration.	Ensure quench volume is sufficient (acid solubility). Check temperature during addition (too high = byproducts).
High Impurity (Dinitro)	Excess HNO <sub>3</sub> or high temp.	Reduce HNO <sub>3</sub> equivalents to 1.05. Maintain T < 5°C strictly.
Sticky Solid	Isomer mixture lowering MP.	Recrystallize from Acetic Acid to purge the 6-nitro isomer.
Dark Color	Oxidation of methyl group.[1]	Reaction temperature exceeded 25°C during aging. Keep aging temp controlled.

## References

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## Sources

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